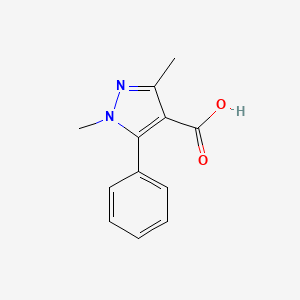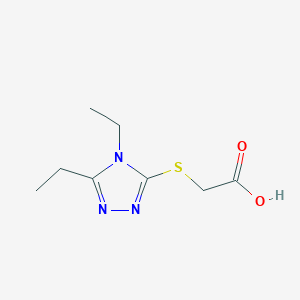
2-((4,5-Diethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4,5-Diethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities
Méthodes De Préparation
The synthesis of 2-((4,5-Diethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid typically involves the S-alkylation of 1,2,4-triazole-3-thiol derivatives. One common method includes the reaction of 4,5-diethyl-4H-1,2,4-triazole-3-thiol with a halogenated acetic acid derivative in the presence of a base such as cesium carbonate . The reaction conditions often require a solvent like dimethylformamide (DMF) and are carried out at elevated temperatures to ensure complete conversion.
Analyse Des Réactions Chimiques
2-((4,5-Diethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiol.
Applications De Recherche Scientifique
2-((4,5-Diethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Industry: It is used in the production of dyes, biocides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-((4,5-Diethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial and antifungal effects .
Comparaison Avec Des Composés Similaires
2-((4,5-Diethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid can be compared to other similar compounds such as:
2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid: This compound has similar biological activities but differs in its substituents, which can affect its potency and spectrum of activity.
2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid: This compound also shares similar properties but may have different pharmacokinetic and pharmacodynamic profiles.
Propriétés
Formule moléculaire |
C8H13N3O2S |
|---|---|
Poids moléculaire |
215.28 g/mol |
Nom IUPAC |
2-[(4,5-diethyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C8H13N3O2S/c1-3-6-9-10-8(11(6)4-2)14-5-7(12)13/h3-5H2,1-2H3,(H,12,13) |
Clé InChI |
LBDOQCZZSLLFNU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN=C(N1CC)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


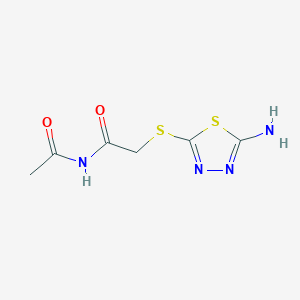
![tert-Butyl 2-amino-4-((S)-sec-butyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B11764759.png)
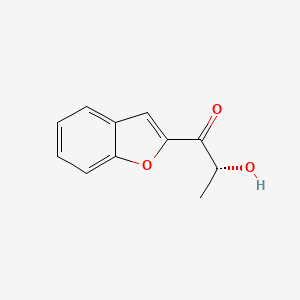
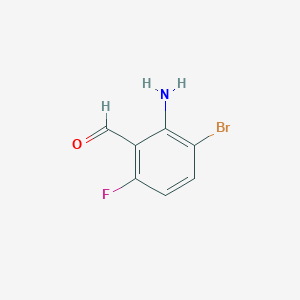
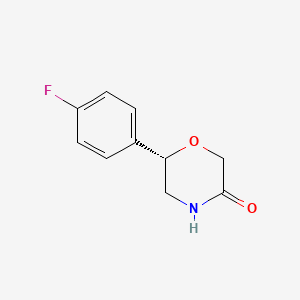




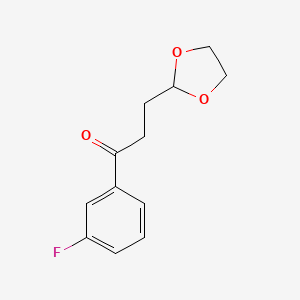
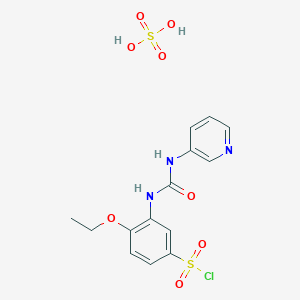
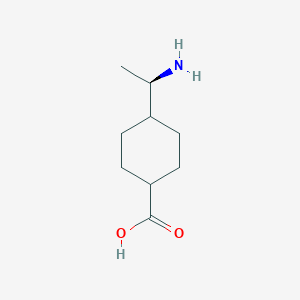
![3-[(2-{[(Dodecylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoyl)oxy]-2-{[(2-{[(dodecylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoyl)oxy]methyl}-2-methylpropyl 2-{[(dodecylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoate](/img/structure/B11764823.png)
